2-Fluoropropanal
Overview
Description
2-Fluoropropanal is an organic compound with the molecular formula C3H5FO. It is a fluorinated aldehyde, where a fluorine atom is substituted at the second carbon of the propanal molecule. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropropanal can be synthesized through the hydroformylation of monofluoroethylene using a group VIII metal catalyst, such as cobalt or rhodium . This process involves the addition of a formyl group (CHO) to the fluorinated ethylene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydroformylation reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Fluoropropanoic acid.
Reduction: Reduction of this compound can yield 2-Fluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like cyanide ions (CN-) can attack the carbonyl carbon, leading to the formation of cyanohydrins.
Major Products Formed:
Oxidation: 2-Fluoropropanoic acid.
Reduction: 2-Fluoropropanol.
Substitution: Cyanohydrins and other substituted derivatives.
Scientific Research Applications
2-Fluoropropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoropropanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
2-Chloropropanal: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromopropanal: Contains a bromine atom in place of fluorine.
2-Iodopropanal: Features an iodine atom instead of fluorine.
Comparison: 2-Fluoropropanal is unique due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and smaller atomic radius compared to chlorine, bromine, and iodine. These differences influence the compound’s reactivity, stability, and interactions in chemical reactions .
Properties
IUPAC Name |
2-fluoropropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-3(4)2-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFURQLWNYUCPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459691 | |
Record name | Propanal, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814-66-4 | |
Record name | Propanal, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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